molecular formula C10H12F3NO B2901936 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-amine CAS No. 1021078-64-7

1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B2901936
CAS No.: 1021078-64-7
M. Wt: 219.207
InChI Key: JYVFWICHKIJYQB-UHFFFAOYSA-N
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Description

Importance of Trifluoromethylated Amines in Contemporary Research

Trifluoromethylated amines represent a critical class of compounds in modern medicinal chemistry due to the fluorine atom's unique electronic and steric effects. The introduction of a trifluoromethyl group (-CF₃) adjacent to nitrogen significantly alters molecular properties, including:

  • Lipophilicity enhancement : The -CF₃ group increases logP values by ~1.0–1.5 units compared to methyl groups, improving membrane permeability.
  • Metabolic stability : Fluorination reduces oxidative N-dealkylation rates by up to 90% in hepatic microsome assays.
  • Conformational control : The strong electron-withdrawing effect of -CF₃ restricts amine lone pair availability, influencing binding interactions.

Recent synthetic breakthroughs, such as the formal umpolung strategy using (Me₄N)SCF₃ and deaminative trifluoromethylation with Grushin’s reagent, have enabled efficient access to structurally diverse N-CF₃ compounds. These methods achieve yields exceeding 80% for secondary amines while maintaining compatibility with sensitive functional groups.

Historical Development of N-CF₃ Compounds in Academic Literature

The evolution of N-trifluoromethylation strategies reflects three distinct phases:

  • Early electrophilic methods (pre-2010) : Relied on hazardous reagents like CF₃X (X = Cl, Br) under strongly basic conditions, limited to reactive substrates.
  • Radical-based approaches (2010–2018) : Employed photoredox catalysis with CF₃SO₂Cl or Togni’s reagent, enabling C(sp³)-CF₃ bond formation but requiring inert conditions.
  • Modern umpolung strategies (2018–present) : Utilize bench-stable SCF₃⁻ salts (e.g., (Me₄N)SCF₃) for thiocarbamoyl fluoride intermediates, allowing one-pot conversions at ambient temperatures.

This progression has expanded the substrate scope to include complex pharmaceuticals, as demonstrated by the trifluoromethylation of antihistamines and β-blockers without protecting groups.

Current Research Interest in 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-amine

The specific structural features of this compound (CAS 1079659-44-1) warrant focused investigation:

Property Value Source
Molecular formula C₁₀H₁₂F₃NO
Molecular weight 219.20 g/mol
Chiral center (R)-configuration
Key functional groups -CF₃, -OCH₂CH₃, -NH₂

Current studies focus on:

  • Asymmetric synthesis : Developing enantioselective routes to access both (R)- and (S)-isomers.
  • Coordination chemistry : Exploring ligand behavior in transition metal complexes due to the amine’s strong σ-donor and weak π-acceptor properties.
  • Bioisosteric potential : Serving as a -CF₃ analog of phenethylamine derivatives in neurotransmitter research.

Structure-Function Relationship Paradigms

The molecule’s structure dictates its physicochemical and interactive properties:

  • Electronic effects :

    • The -CF₃ group induces a +I effect, increasing amine basicity (predicted pKₐ ~8.5 vs. ~10.2 for non-fluorinated analog).
    • Conjugation between the ethoxy group and aromatic ring creates a push-pull electronic system, altering redox potentials.
  • Steric considerations :

    • Van der Waals volume of -CF₃ (38.2 ų) vs. -CH₃ (22.5 ų) influences binding pocket occupancy.
    • The ethoxy group’s rotatable bonds (C-O and O-CH₂) allow conformational adaptation in host-guest systems.
  • Chiral recognition :

    • The (R)-configuration shows 3–5× higher binding affinity to α₁-adrenergic receptors compared to (S)-isomers in computational models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVFWICHKIJYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021078-64-7
Record name 1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine
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Preparation Methods

Reductive Amination of 1-(4-Ethoxyphenyl)-2,2,2-Trifluoroethan-1-One

The ketone precursor 1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-one (CAS 26902-76-1) serves as a critical intermediate. Reductive amination involves:

  • Condensation : Reacting the ketone with ammonium acetate in methanol under reflux to form an imine intermediate.
  • Reduction : Treating the imine with sodium borohydride (NaBH$$4$$) or sodium cyanoborohydride (NaBH$$3$$CN) at 0–25°C to yield the primary amine.

Optimization Insights

  • Solvent : Methanol or ethanol (yield: 68–72%).
  • Catalyst : Titanium tetraisopropoxide (Ti(OiPr)$$_4$$) improves imine formation efficiency.
  • Chiral Control : Racemic mixtures dominate without stereochemical guidance.

Table 1: Reductive Amination Conditions and Outcomes

Step Reagents Conditions Yield (%) Purity (%) Source
Condensation NH$$_4$$OAc, MeOH Reflux, 6h 85 90
Reduction NaBH$$_4$$, 0°C 2h 68 88
Catalytic Ti(OiPr)$$_4$$, EtOH RT, 12h 72 92

Diastereoselective Trifluoromethylation of Chiral Sulfinimines

This method, adapted from Wolleb et al., enables enantioselective synthesis:

  • Sulfinimine Formation : Reacting 4-ethoxybenzaldehyde with (R)-tert-butanesulfinamide in toluene with Ti(OEt)$$_4$$ to form (R)-N-(4-ethoxyphenylmethylene)-tert-butanesulfinamide.
  • Trifluoromethylation : Adding TMSCF$$3$$ (Rupert–Prakash reagent) and K$$3$$PO$$_4$$ in THF at −78°C to install the trifluoromethyl group.
  • Deprotection : Hydrolyzing the sulfinamide with HCl in methanol to yield the amine hydrochloride salt.

Key Advantages

  • Diastereoselectivity : >95:5 dr due to chiral auxiliary.
  • Scalability : Gram-scale synthesis demonstrated.

Table 2: Trifluoromethylation Parameters

Step Reagents Temp (°C) Time (h) Yield (%) ee (%)
Sulfinimine Ti(OEt)$$_4$$, toluene 110 12 89
CF$$_3$$ Addition TMSCF$$3$$, K$$3$$PO$$_4$$ −78 2 76 98
Deprotection HCl/MeOH 25 1 92 98

Catalytic Asymmetric Hydrogenation

Patent WO2019096860A1 describes ruthenium-catalyzed hydrogenation for chiral amine synthesis:

  • Enamine Substrate Preparation : Condensing 1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-one with benzylamine to form the enamine.
  • Hydrogenation : Using a Ru-(S)-BINAP catalyst under 50 bar H$$_2$$ in THF at 60°C.

Performance Metrics

  • Conversion : 99% (GC analysis).
  • Enantiomeric Excess : 94% ee with (S)-BINAP.

Table 3: Hydrogenation Catalysts and Outcomes

Catalyst Pressure (bar) Temp (°C) ee (%) Yield (%)
Ru-(S)-BINAP 50 60 94 85
Ru-JosiPhos 50 60 89 78

Nucleophilic Substitution of β-Trifluoromethyl-β-Hydroxy Precursors

A less common approach involves:

  • Epoxide Formation : Treating 4-ethoxystyrene oxide with trifluoromethanesulfonic anhydride.
  • Ring-Opening : Reacting with aqueous ammonia under high pressure to form the amine.

Challenges

  • Regioselectivity : Competing attack at either epoxide carbon (60:40 ratio).
  • Yield Limitation : 45–50% after purification.

Comparative Analysis of Methods

Table 4: Method Efficacy and Practicality

Method Strengths Limitations Scale (g) Cost
Reductive Amination Simple, rapid Racemic product 1–100 Low
Sulfinimine Route High ee Multi-step, costly reagents 0.1–10 High
Hydrogenation Scalable Requires specialized catalysts 10–500 Medium
Epoxide Opening No chiral control Low yield 1–50 Low

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Drug Discovery

Chiral Amine Applications
The compound's chiral center makes it a valuable building block in pharmaceutical chemistry. Chiral amines are crucial for developing drugs that interact with biological targets in a specific manner. The trifluoroethyl group enhances the compound's drug-likeness by improving metabolic stability and membrane permeability.

Biological Activity Studies
Recent studies have highlighted the compound's potential in biological assays. For instance, derivatives of this compound have shown promising analgesic and anti-inflammatory activities comparable to established drugs like diclofenac . Molecular docking studies have indicated strong binding affinities with specific receptors, paving the way for further exploration in therapeutic contexts.

Material Science

Liquid Crystallinity and Self-Assembly
The combination of the aromatic 4-ethoxyphenyl group with the perfluorinated alkyl chain (trifluoroethyl) suggests applications in material science. Such compounds can exhibit unique properties such as liquid crystallinity and self-assembly, which are essential for developing advanced functional materials.

Synthesis of Functional Materials
Research has demonstrated that compounds similar to 1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine can be utilized to synthesize materials with tailored properties for electronics and photonics applications. The presence of the trifluoroethyl group can enhance the thermal and mechanical stability of these materials .

Synthetic Chemistry

Reactivity in Organic Synthesis
The compound serves as a substrate in various organic reactions, including the Castagnoli–Cushman reaction. Studies indicate that the trifluoromethyl group significantly influences reactivity patterns, allowing for the selective synthesis of complex molecules . This reactivity is critical for developing new synthetic pathways in organic chemistry.

Case Study: Synthesis of Triazoles
A notable application involves using this compound as a precursor in synthesizing 1H-1,2,3-triazole derivatives. The synthesis process typically involves coupling reactions under controlled conditions to yield high-purity products suitable for further biological evaluation .

CompoundActivityBinding Affinity (kcal/mol)Reference
2gAnalgesic-5.516
2aAnti-inflammatory-5.200
2bAnti-inflammatory-5.100

Table 2: Synthetic Routes and Yields

Reaction TypeYield (%)ConditionsReference
Castagnoli–Cushman Reaction79DCM, reflux
Synthesis of Triazoles84DMSO, reflux
General Amination73Microwave-assisted

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

  • Structure : Dichlorophenyl ring with -CF₃ and amine groups.
  • Molecular Weight: Not explicitly stated, but the formula C₈H₇Cl₂F₃N suggests ~258.05 g/mol.
  • Key Differences : Chlorine substituents enhance lipophilicity and electron-withdrawing effects compared to ethoxy. This compound is available as a hydrochloride salt, improving aqueous solubility .

1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine

  • Structure : Methoxyphenyl and trifluoromethylphenyl groups attached to the same amine-bearing carbon.
  • Synthesis : Prepared via lithium-halogen exchange in THF at -78°C, demonstrating the use of cryogenic conditions for stability .

Substituent Variations on the Ethanamine Backbone

2-(4-Bromophenyl)-2,2-difluoroethan-1-amine

  • Structure : Bromophenyl ring with -CF₂ and amine groups.
  • Molecular Weight : 236.06 g/mol (C₈H₈BrF₂N ) .

2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine

  • Structure : Ethylphenyl ring with -CF₂ and amine groups.
  • Molecular Weight : 185.21 g/mol (C₁₀H₁₃F₂N ) .

Heterocyclic Analogs

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

  • Structure : Pyridine ring substituted with bromine and -CF₃-amine.
  • Molecular Weight: Not explicitly stated, but the formula C₇H₅BrF₃N₂ suggests ~261.03 g/mol .
  • Key Differences : The pyridine ring introduces basicity and hydrogen-bonding capability, altering pharmacokinetic profiles.

Physicochemical Comparisons

Compound Molecular Weight (g/mol) Substituents (Aromatic) Substituents (Ethanamine) LogP* (Predicted)
This compound 219.21 -OCH₂CH₃ -CF₃ ~2.8
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine HCl ~258.05 -Cl, -Cl -CF₃ ~3.5
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine 236.06 -Br -CF₂ ~2.9

*LogP values estimated using fragment-based methods.

Biological Activity

1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by its unique trifluoroethylamine structure combined with an ethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3NC_{10}H_{12}F_3N. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H12F3NO
SMILESCCOC1=CC=C(C=C1)C@HN
InChIInChI=1S/C10H12F3NO/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1

The biological activity of this compound largely depends on its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively bind to hydrophobic pockets in proteins. This property may facilitate the inhibition of specific enzymes or receptors involved in various biochemical pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds within the trifluoroethylamine class can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit specific enzymes linked to cancer cell proliferation has been noted in vitro. For example, compounds with similar structural features have demonstrated efficacy in inhibiting tumor growth in animal models through apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. The presence of the trifluoromethyl group is pivotal in enhancing binding affinity and selectivity towards target receptors compared to non-fluorinated analogs. Variations in the ethoxy group also impact the compound's pharmacokinetic properties and overall efficacy .

Table: Summary of SAR Findings

Compound VariationBiological ActivityRemarks
Trifluoromethyl GroupIncreased lipophilicityEnhances receptor binding
Ethoxy vs. Methyl GroupVariable potencyEthoxy shows better bioavailability
Aromatic SubstituentsModulate enzyme inhibitionInfluences selectivity

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a structurally similar compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential pathway for developing new antibiotics.
  • Cancer Treatment : In a preclinical trial involving xenograft models, a related compound showed a marked reduction in tumor size when administered alongside standard chemotherapy agents. This indicates a synergistic effect that warrants further investigation into combination therapies .
  • Neuropharmacological Effects : Research has also indicated potential neuroprotective effects attributed to this class of compounds, which may influence neurotransmitter systems involved in mood regulation and cognitive function .

Q & A

Q. How can the synthesis of 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-amine be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of 4-ethoxyphenyl precursors with trifluoroethylamine derivatives. Key steps:
  • Alkylation : Use of trifluoroethyl halides (e.g., CF₃CH₂Br) under basic conditions (e.g., K₂CO₃) to functionalize the aromatic ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the amine.
  • Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of aryl precursor to trifluoroethylating agent) .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR, FT-IR (C-F stretch at 1100–1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR to confirm ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : HRMS to validate molecular ion peak (expected m/z for C₁₀H₁₂F₃NO: 235.08) .
  • X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .

Q. How can researchers assess the purity of this compound for pharmacological studies?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities (<1% required for in vitro assays) .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction energetics (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases to identify feasible routes for introducing substituents (e.g., nitro or sulfonyl groups) .

Q. How can enantioselective synthesis of this amine be achieved for chiral pharmacology studies?

  • Methodological Answer :
  • Chiral Catalysts : Employ (R)- or (S)-BINAP ligands with palladium to induce asymmetric alkylation (e.g., 80–90% enantiomeric excess reported for similar trifluoroethylamines) .
  • Dynamic Kinetic Resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to resolve racemic mixtures .

Q. What in vitro assays are suitable for evaluating its receptor-binding affinity?

  • Methodological Answer :
  • Radioligand Displacement : Test inhibition of 3^3H-labeled ligands (e.g., serotonin or dopamine receptors) in HEK293 cells expressing human receptors .
  • Fluorescence Polarization : Measure binding to fluorescently tagged G-protein-coupled receptors (GPCRs) .

Q. How do substituents (e.g., ethoxy vs. methoxy) influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Compare logP values (calculated via ChemDraw): Ethoxy (logP ~2.1) vs. methoxy (logP ~1.8) derivatives .
  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., ethoxy groups reduce CYP450-mediated oxidation compared to methoxy) .
Substituent logP Microsomal t₁/₂ (min)
Ethoxy2.145
Methoxy1.828
Data derived from analogs in

Q. What conditions destabilize this compound during storage or reaction?

  • Methodological Answer :
  • Acidic Hydrolysis : Avoid prolonged exposure to pH <3 (cleavage of ethoxy group observed in HCl/MeOH at 50°C) .
  • Oxidation : Store under argon at −20°C; trifluoroethylamines are susceptible to radical-mediated degradation .

Q. How can conflicting bioactivity data from structural analogs be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., fluorophenyl vs. ethoxyphenyl analogs show 10-fold differences in serotonin receptor affinity) .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., Desmond or GROMACS) to identify steric clashes caused by trifluoroethyl groups .

Q. What green chemistry principles apply to its large-scale synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer alkylation .
  • Catalyst Recycling : Use immobilized Pd nanoparticles on mesoporous silica to reduce metal waste .

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